![molecular formula C28H20N6O6S2 B2633668 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 393838-73-8](/img/structure/B2633668.png)

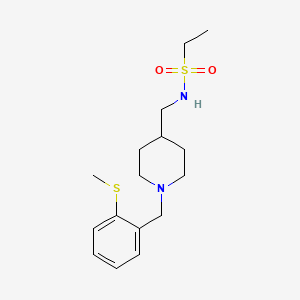

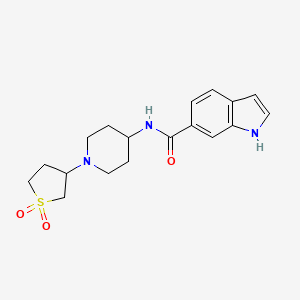

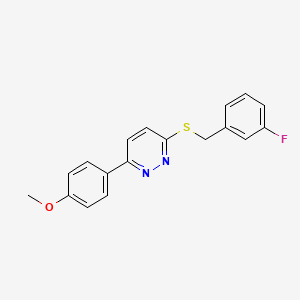

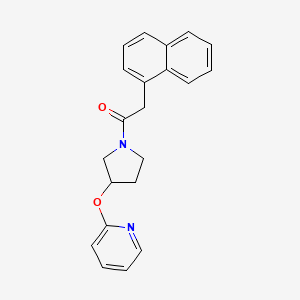

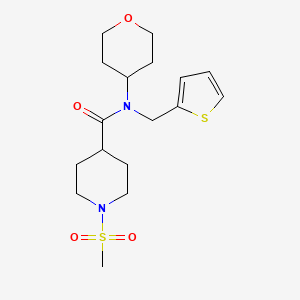

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide” is a chemical compound that has been studied for its potential to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Applications De Recherche Scientifique

Chemical Synthesis Variability

The complex chemical structure of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide allows for variations in synthesis. Studies illustrate alternative products in one-pot reactions involving compounds like benzylidenemalononitrile and ω-bromoacetophenone, yielding various thiazole and pyrrolidine derivatives (Krauze et al., 2007).

Derivative Synthesis for Potential Applications

N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide and its derivatives are synthesized as potential anticancer agents, showing promise in laboratory settings against various cancer cell lines (Ravinaik et al., 2021).

Antifungal Properties

Certain derivatives, like 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, have been explored for their antifungal properties, expanding the potential utility of these compounds in medical research (Narayana et al., 2004).

Anti-Inflammatory Activity

Some derivatives exhibit anti-inflammatory properties, which could be useful in designing new pharmaceuticals (Lynch et al., 2006).

Anti-Arrhythmic Activity

Certain pyrrolidine-based 1,3-thiazole derivatives have been studied for their anti-arrhythmic activity, indicating the potential therapeutic applications of these compounds (Abdel‐Aziz et al., 2009).

Advanced Material Applications

Optical and Electronic Properties

Pyridyl substituted benzamides with specific structural modifications have shown unique properties like aggregation-enhanced emission and multi-stimuli-responsive behavior, indicating potential applications in materials science and nanotechnology (Srivastava et al., 2017).

Reactivity with Secondary Amines

The reactivity of specific benzamides with secondary amines to produce new compounds opens up avenues for creating materials with unique chemical properties (Kolyamshin et al., 2007).

Mécanisme D'action

The mechanism of action of this compound involves the suppression of cell growth and the increase of both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Orientations Futures

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N6O6S2/c35-21-9-10-22(36)33(21)17-5-1-15(2-6-17)25(39)31-27-29-19(13-41-27)20-14-42-28(30-20)32-26(40)16-3-7-18(8-4-16)34-23(37)11-12-24(34)38/h1-8,13-14H,9-12H2,(H,29,31,39)(H,30,32,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFDLKVORMFIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N6O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2633585.png)

![3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride](/img/structure/B2633586.png)

![2-[(E)-1-(dimethylamino)-3-(4-iodoanilino)prop-2-enylidene]propanedinitrile](/img/structure/B2633590.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2633594.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea](/img/structure/B2633596.png)

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide](/img/structure/B2633603.png)